N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
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Description
N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19FN2O5 and its molecular weight is 434.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study by Owton et al. (1995) discusses the synthesis of similar compounds with modifications to improve systemic exposure in guinea pigs. This research could provide insights into the chemical behavior and potential applications of N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide (Owton et al., 1995).
- Hosokami et al. (1992) synthesized acyl derivatives of related compounds, evaluating their effectiveness in preventing gastric ulceration in rats. This study demonstrates potential medical applications of similar compounds (Hosokami et al., 1992).
Imaging and Diagnostic Applications
- Research by Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of sigma-2 receptors in solid tumors, suggesting the diagnostic potential of fluorine-containing benzamides (Tu et al., 2007).
Biological and Pharmacological Research
- Talupur et al. (2021) explored derivatives of similar compounds for antimicrobial evaluation and molecular docking studies, indicating potential in pharmacological research (Talupur et al., 2021).
- A study by Hsiao et al. (2000) on polyamides derived from similar compounds provides insights into the potential biological applications and material properties of these compounds (Hsiao et al., 2000).
Potential in Drug Discovery and Development
- Wang and Widenhoefer (2004) demonstrated the catalytic reactions of primary carboxamides, suggesting the utility of similar compounds in developing new synthetic methodologies with potential drug discovery applications (Wang and Widenhoefer, 2004).
Exploring Molecular Structures and Binding Studies
- Leopoldo et al. (2002) studied the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, which could provide valuable information for understanding the binding properties and molecular interactions of this compound (Leopoldo et al., 2002).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-30-16-10-11-20(31-2)18(13-16)26-24(29)22-21(17-8-3-4-9-19(17)32-22)27-23(28)14-6-5-7-15(25)12-14/h3-13H,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORZAOFWVJKZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.